molecular formula C9H8Br2O2 B1503863 Methyl 3,4-Dibromo-5-methylbenzoate CAS No. 1160574-54-8

Methyl 3,4-Dibromo-5-methylbenzoate

Cat. No. B1503863
M. Wt: 307.97 g/mol
InChI Key: SUDAOOVENOTAHG-UHFFFAOYSA-N
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Description

Methyl 3,4-Dibromo-5-methylbenzoate is an organic compound that belongs to the family of benzoates. It is widely used in scientific research due to its unique properties and applications.

Scientific Research Applications

  • Materials Science and Liquid Crystal Research : The synthesis and characterization of novel chemical structures often contribute to the development of materials with unique properties, such as liquid-crystalline phases. For example, the rational design of spherical supramolecular dendrimers that self-organize into novel thermotropic cubic liquid-crystalline phases illustrates the potential of complex organic molecules in materials science. These dendrimers, based on monodendrons like methyl 3,4,5-trishydroxybenzoate, show promise for applications in advanced materials and nanotechnology (Balagurusamy et al., 1997).

  • Pharmaceuticals and Bioactive Molecules : Research into the biological activities of molecular structures related to Methyl 3,4-Dibromo-5-methylbenzoate can inform pharmaceutical applications. For instance, compounds such as methyl 3,4-dihydroxybenzoate have been studied for their neuroprotective effects against oxidative damage in cellular models. This suggests a potential for such molecules in the development of treatments for neurodegenerative diseases (Cai et al., 2016).

  • Chemical Synthesis and Catalysis : N-heterocyclic carbenes (NHCs) and their complexes, including those with metals such as silver and gold, have significant implications for catalysis and synthetic chemistry. The synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand demonstrate the utility of NHCs in constructing complex metallic structures for catalysis (Chen et al., 2007). Such research may parallel the chemical versatility and reactivity of compounds like Methyl 3,4-Dibromo-5-methylbenzoate, highlighting their potential in synthetic applications.

properties

IUPAC Name

methyl 3,4-dibromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDAOOVENOTAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679227
Record name Methyl 3,4-dibromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-Dibromo-5-methylbenzoate

CAS RN

1160574-54-8
Record name Methyl 3,4-dibromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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